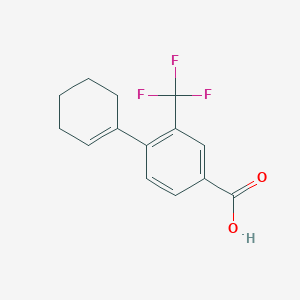

4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(cyclohexen-1-yl)-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPKMRHYCIDENN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of the novel compound, 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the strategic selection of spectroscopic techniques, the rationale behind experimental parameters, and the meticulous interpretation of the resulting data to confirm the molecular structure.

Foundational Strategy: A Multi-faceted Spectroscopic Approach

The cornerstone of modern structure elucidation lies in the synergistic application of multiple spectroscopic techniques.[1] For a molecule with the proposed complexity of this compound—possessing aromatic, aliphatic, and fluorinated moieties—a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is indispensable. This integrated approach ensures a self-validating system where each piece of data corroborates the others, leading to a confident structural assignment.

Our investigation will proceed through a logical workflow, beginning with the determination of the molecular formula and unsaturation index, followed by the identification of key functional groups and the piecing together of the carbon-hydrogen framework, and culminating in the definitive placement of all substituents.

Caption: Relationship Between Spectroscopic Data and Structural Information.

Conclusion: A Confirmed Molecular Structure

The collective and corroborative data from High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous elucidation of the structure of this compound. The HRMS data confirms the molecular formula, the IR spectrum identifies the key functional groups, and the detailed NMR analysis pieces together the carbon-hydrogen framework and confirms the precise substitution pattern on both the aromatic and cyclohexene rings. This systematic and self-validating approach exemplifies the rigorous standards required in modern chemical analysis and drug development.

References

- BenchChem. (2025).

-

Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. [Link]

-

PubChem. 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid. [Link]

-

GSRS. 4-(1-CYCLOHEXEN-1-YL)-3-(TRIFLUOROMETHYL)BENZOIC ACID. [Link]

- Google Patents. (2013). WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester.

-

eGyanKosh. UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

-

University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

NPTEL. Structural Elucidation of Organic Systems by Spectroscopic Methods. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

ResearchGate. (2018). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]

Sources

synthesis of 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Synthesis of 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of pharmacologically active compounds. The core of this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation. This document details the strategic retrosynthetic analysis, the mechanism of the key coupling reaction, and step-by-step experimental protocols for the synthesis of the target molecule and its precursors. Authored for researchers, medicinal chemists, and drug development professionals, this guide emphasizes the rationale behind experimental choices, offers insights into reaction optimization, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction

This compound (CAS 1034188-31-2) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core functionalized with a reactive cyclohexene moiety and an electron-withdrawing trifluoromethyl group, makes it a valuable and versatile building block in organic synthesis.[2] The trifluoromethyl group is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[3]

The primary importance of this compound lies in its role as a direct precursor to 4-cyclohexyl-3-(trifluoromethyl)benzoic acid, an intermediate in the synthesis of advanced pharmaceutical agents like Siponimod.[4][5] The synthetic pathway to this molecule is therefore of considerable interest to the drug development community. This guide focuses on the most efficient and widely documented method for its preparation: the Suzuki-Miyaura cross-coupling of an aryl bromide with a cyclohexenylboron species.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals the most strategic approach for its construction. The key disconnection is the carbon-carbon bond between the aromatic ring and the cyclohexene ring. This disconnection points directly to a cross-coupling reaction as the final bond-forming step.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key precursors:

-

Synthon A: An electrophilic aryl partner, specifically 4-bromo-3-(trifluoromethyl)benzoic acid . This is a commercially available and stable starting material.

-

Synthon B: A nucleophilic vinylboron species, such as cyclohexenylboronic acid or its more stable pinacol ester derivative, 2-(cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[4][6]

The Suzuki-Miyaura coupling is the ideal reaction to unite these two fragments due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary catalysts and reagents.[7][8]

Core Reaction: The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate.[9] The catalytic cycle, which is fundamental to understanding the reaction, consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-(trifluoromethyl)benzoic acid), forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (the cyclohexenyl moiety) to the palladium center, displacing the halide. The base is crucial for activating the boronic acid or ester, forming a more nucleophilic borate species that facilitates this transfer.[7]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis of Precursors

While the aryl halide is readily available, the organoboron reagent may need to be synthesized.

Aryl Halide: 4-Bromo-3-(trifluoromethyl)benzoic acid

This compound is commercially available from numerous suppliers. For the purposes of this guide, it is treated as a starting material. Its purity should be confirmed (>98%) before use to ensure high yields in the coupling step.

Organoboron Reagent: 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Although cyclohexenylboronic acid can be used directly[4], the corresponding pinacol ester is often preferred due to its enhanced stability and ease of purification. It can be prepared from cyclohexenyl triflate via a palladium-catalyzed borylation reaction.

Experimental Protocol: Synthesis of Cyclohexenylboron Pinacol Ester [10]

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-cyclohexenyl trifluoromethanesulfonate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium carbonate (1.5 eq), and triphenylphosphine (0.06 eq).

-

Solvent & Catalyst: Add anhydrous 1,4-dioxane. To this suspension, add bis(triphenylphosphine)palladium(II) chloride (0.03 eq).

-

Reaction: Heat the mixture to 80 °C and stir overnight. Monitor the reaction by GC-MS or TLC for the consumption of the starting triflate.

-

Work-up: Cool the reaction to room temperature. Dilute with dichloromethane and wash with water and saturated sodium chloride solution.

-

Purification: Dry the combined organic phases over sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel chromatography (e.g., eluting with a cyclohexane/ethyl acetate gradient) to yield the title compound as a colorless oil.

Detailed Experimental Protocol for the Target Molecule

The following protocol is adapted from a documented patent literature procedure, providing a reliable method for the synthesis of this compound.[4]

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a pressure reactor or a sealed tube, combine 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq), cyclohexenylboronic acid (1.2 eq), bis(triphenylphosphine)palladium(II) chloride (0.03 eq), and potassium carbonate (3.0 eq).

-

Solvent and Degassing: Add methanol as the solvent. Carefully degas the mixture by bubbling nitrogen through it for 15-20 minutes to create an inert atmosphere.

-

Reaction Execution: Seal the reactor and heat the mixture to an internal temperature of 95 °C. Stir vigorously for 3-4 hours. Monitor the reaction's progress by HPLC or TLC until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature (20-25 °C). Add ethyl acetate and 0.1 N hydrochloric acid. Stir the biphasic mixture.

-

Extraction and Washing: Separate the organic phase. Wash the organic layer sequentially with water and a 10% aqueous sodium chloride (brine) solution.

-

Purification: To the organic phase, add activated charcoal (approx. 25% by weight of the starting benzoic acid) and stir for 30 minutes to remove residual palladium catalyst. Filter the mixture through a pad of celite.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound as an orange solid. The product is often of sufficient purity (ca. 94% by HPLC) for use in subsequent steps without further purification.[4]

Data Presentation and Characterization

| Parameter | Value / Conditions | Reference |

| Starting Materials | 4-Bromo-3-(trifluoromethyl)benzoic acid, Cyclohexenylboronic acid | [4] |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride | [4] |

| Base | Potassium Carbonate (K₂CO₃) | [4] |

| Solvent | Methanol | [4] |

| Temperature | 95 °C | [4] |

| Reaction Time | 3-4 hours | [4] |

| Typical Yield | ~95% (crude) | [4] |

| Appearance | Orange Solid | [4] |

Characterization Data: [4]

-

¹H-NMR (400MHz, DMSO-d6): δ 1.60-1.80 (m, 4H), 2.10-2.30 (m, 4H), 5.58 (t, 1H), 7.48 (d, 1H), 8.12-8.17 (m, 2H).

-

MS (ESI-): m/z 269.0799 (M-H)⁻.

Subsequent Transformation: Hydrogenation

As previously noted, the title compound is primarily an intermediate. The subsequent step in the patented synthesis is the hydrogenation of the cyclohexene double bond to yield the saturated cyclohexane derivative.[4]

Protocol: Hydrogenation to 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid [4]

-

Setup: In a hydrogenation reactor, dissolve this compound (1.0 eq) in methanol.

-

Catalyst: Add 10% palladium on charcoal (Pd/C) catalyst.

-

Reaction: Hydrogenate the mixture at 4.5 bar and 50 °C for approximately 15 hours or until the starting material is consumed (monitored by HPLC).

-

Isolation: Filter the reaction mixture to remove the catalyst and evaporate the solvent to dryness. The resulting solid can be recrystallized from a solvent like toluene to yield pure 4-cyclohexyl-3-(trifluoromethyl)benzoic acid.

Conclusion

The synthesis of this compound is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and utilizes readily accessible starting materials and catalysts. The detailed protocols and mechanistic insights provided in this guide serve as a robust resource for researchers in medicinal chemistry and process development. The strategic importance of this compound as a key intermediate for more complex pharmaceutical targets underscores the value of mastering its synthesis.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

-

Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available from: [Link]

-

Molbase. (n.d.). 2-(4-ethylcyclohex-1-enyl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane synthesis. Available from: [Link]

- Google Patents. (n.d.). WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester.

-

St-Jean, F., et al. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available from: [Link]

-

Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

Al-Masri, O. A., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

-

Al-Masri, O. A., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available from: [Link]

-

Al-Masri, O. A., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Semantic Scholar. Available from: [Link]

- Google Patents. (n.d.). CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

-

Sayes, M., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available from: [Link]

-

Global Substance Registration System. (n.d.). 4-(1-CYCLOHEXEN-1-YL)-3-(TRIFLUOROMETHYL)BENZOIC ACID. Available from: [Link]

-

Mol-Instincts. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Available from: [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Available from: [Link]

-

The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis. YouTube. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 9). Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. Available from: [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

Sanchez-Esquivel, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

-

PubChem. (n.d.). 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid. Available from: [Link]

-

National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. Available from: [Link]

Sources

- 1. This compound | 1034188-31-2 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester - Google Patents [patents.google.com]

- 5. 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid | C14H15F3O2 | CID 57430033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(1-Cyclohexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 141091-37-4 | TCI AMERICA [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-(4-ethylcyclohex-1-enyl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]

4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid chemical properties

An In-Depth Technical Guide to 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the rational design of molecular scaffolds is paramount to the discovery of novel therapeutics. This compound is a compound of significant interest, embodying a strategic combination of three key structural motifs: a benzoic acid core, a lipophilic cyclohexene ring, and an electron-withdrawing trifluoromethyl (CF₃) group. While not extensively characterized in public literature, its architecture suggests considerable potential as a versatile building block for creating sophisticated drug candidates.

This technical guide offers a comprehensive analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. It synthesizes available data on analogous structures to project the physicochemical properties, spectroscopic profile, and a plausible synthetic pathway for the title compound. Furthermore, it delves into the mechanistic rationale for its application in drug discovery, focusing on how its constituent parts can synergistically enhance pharmacokinetic and pharmacodynamic properties. Benzoic acid derivatives are foundational in drug development, and the specific substitutions on this molecule provide a unique platform for exploring new chemical space.[1]

Physicochemical and Structural Properties

The unique combination of functional groups in this compound dictates its chemical behavior and potential biological interactions.

Core Identifiers

A summary of the primary chemical identifiers for this compound is presented below.

| Identifier | Value | Source |

| CAS Number | 1034188-31-2 | [2] |

| Molecular Formula | C₁₄H₁₃F₃O₂ | [3] |

| Molecular Weight | 270.25 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | O=C(O)c1ccc(C2=CCCC2)c(c1)C(F)(F)F | [3] |

| InChIKey | GBPKMRHYCIDENN-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, properties can be predicted based on its structure. For context, data for the saturated analog, 4-cyclohexyl-3-(trifluoromethyl)benzoic acid, is provided by PubChem. These values offer a reasonable approximation of the compound's character.

| Property | Predicted Value (for saturated analog) | Source |

| XLogP3 | 4.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

The high XLogP3 value suggests significant lipophilicity, which is critical for cell membrane permeability.

Structural Analysis

The molecule's structure features a biphenyl-like core where one phenyl ring is replaced by a cyclohexene moiety. The trifluoromethyl group is positioned ortho to the cyclohexene substituent, creating steric and electronic effects that influence the overall conformation.

Caption: Chemical structure of the title compound.

Predicted Spectroscopic Profile

No public-facing experimental spectra are available for this compound. However, a predictive analysis based on its functional groups and data from analogous structures, such as 4-(trifluoromethyl)benzoic acid, provides a reliable forecast of its key spectral features.[5]

-

¹H NMR:

-

Carboxylic Acid (-COOH): A broad singlet is expected far downfield, typically between δ 10-13 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets between δ 7.5-8.5 ppm, influenced by coupling to each other and the CF₃ group.

-

Vinyl Proton (-C=CH-): A multiplet is expected around δ 5.5-6.5 ppm.

-

Aliphatic Protons (-CH₂-): The eight protons on the cyclohexene ring will appear as several multiplets in the upfield region, likely between δ 1.5-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected around δ 165-175 ppm.

-

Aromatic & Vinylic Carbons: Signals would appear between δ 120-150 ppm. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): A quartet centered around δ 120-130 ppm with a large ¹JCF coupling constant.

-

Aliphatic Carbons (-CH₂-): Signals are expected in the δ 20-40 ppm range.

-

-

¹⁹F NMR:

-

A strong singlet for the -CF₃ group is expected, typically between δ -60 to -65 ppm relative to a CFCl₃ standard. This is a highly diagnostic signal for confirming the presence of this group.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 270.

-

Key Fragments: Expect to see fragments corresponding to the loss of -OH (m/z = 253), -COOH (m/z = 225), and potentially fragments arising from the cleavage of the cyclohexene ring.

-

Proposed Synthesis and Experimental Protocol

Retrosynthetic Analysis

The molecule can be disconnected at the C-C bond between the aromatic ring and the cyclohexene moiety, leading to two key precursors: a halogenated trifluoromethylbenzoic acid derivative and a cyclohexenylboronic acid or ester.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

This protocol outlines a three-step synthesis starting from commercially available materials.

Step 1: Esterification of 4-Bromo-3-(trifluoromethyl)benzoic acid

-

Causality: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent palladium-catalyzed coupling step.

-

Methodology:

-

Dissolve 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of sulfuric acid (H₂SO₄) (approx. 5 mol%).

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 4-bromo-3-(trifluoromethyl)benzoate.

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Causality: This reaction efficiently forms the crucial C(sp²)-C(sp²) bond between the aromatic ring and the cyclohexene moiety. A palladium catalyst is used to facilitate the transmetalation and reductive elimination steps.

-

Methodology:

-

To a flask, add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq), cyclohex-1-en-1-ylboronic acid pinacol ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

-

Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the coupled ester intermediate.

-

Step 3: Saponification to the Final Product

-

Causality: The methyl ester protecting group is removed by base-catalyzed hydrolysis (saponification) to yield the final carboxylic acid.

-

Methodology:

-

Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).

-

Stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

Remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

-

A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Rationale for Use in Drug Development

The structural features of this molecule make it a compelling scaffold for targeting a range of biological systems. The rationale is grounded in the established roles of its constituent functional groups in medicinal chemistry.

The Trifluoromethyl Group as a Bioisostere

The CF₃ group is a cornerstone of modern drug design.[6] Its incorporation offers several advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[7]

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and oral bioavailability.[6]

-

Modulation of Acidity: As a powerful electron-withdrawing group, it increases the acidity of the benzoic acid proton, which can influence binding interactions and solubility.

-

Binding Interactions: The fluorine atoms can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets.

The Carboxylic Acid as a Pharmacophore

The benzoic acid moiety is a classic pharmacophore that can:

-

Form Salt Bridges: At physiological pH, the carboxylate anion can form strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a target's active site.

-

Act as a Hydrogen Bond Donor/Acceptor: The group can engage in critical hydrogen bonding networks, anchoring the molecule to its target.

-

Serve as a Synthetic Handle: It allows for the creation of prodrugs, such as esters, to improve permeability or mask the acidic group until it reaches the target site.

Potential Therapeutic Applications

Given that structurally related compounds with trifluoromethyl-substituted aromatic cores have shown potent biological activity, this scaffold is a promising starting point for several therapeutic areas. For example, derivatives of benzoic acid have been investigated as potent and selective EP4 antagonists for treating inflammatory pain.[8][9]

Caption: Logical flow from molecular properties to therapeutic potential.

Conclusion

This compound represents a strategically designed chemical scaffold with significant untapped potential. Although detailed experimental data is limited, a thorough analysis of its structural components allows for reliable predictions of its chemical properties and a logical synthetic route. The convergence of a lipophilic cyclohexene ring, a metabolically robust trifluoromethyl group, and a versatile benzoic acid pharmacophore makes it an exceptionally promising starting point for drug discovery programs aimed at developing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately leverage this molecule in the pursuit of novel medicines.

References

-

PubChem. 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

GSRS. 4-(1-CYCLOHEXEN-1-YL)-3-(TRIFLUOROMETHYL)BENZOIC ACID. Global Substance Registration System. [Link]

-

Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3. [Link]

-

Dakota Biologics. (2026). Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Mol-Instincts. Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. [Link]

-

Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-38. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-(Trifluoromethyl)-benzoic-acid, methylester. [Link]

-

Dias, L. C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2337. [Link]

-

Sztanke, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(19), 6825. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1034188-31-2 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid | C14H15F3O2 | CID 57430033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid mechanism of action

An In-depth Technical Guide on the Proposed Mechanism of Action of 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound this compound. While direct biological data for this specific molecule is not yet prevalent in public-domain literature, its structural features—a trifluoromethylated benzoic acid scaffold common in pharmacologically active agents and a lipophilic cyclohexenyl moiety—provide a strong basis for forming a scientifically rigorous hypothesis.[1][2] Drawing from structural analogies to known therapeutic agents, particularly modulators of sphingosine-1-phosphate (S1P) receptors, this document puts forth a potential biological target and signaling pathway.[3][4] More importantly, this guide serves as a comprehensive roadmap for researchers and drug development professionals, providing detailed, field-proven experimental protocols to systematically investigate and validate this proposed mechanism of action.

Introduction and Physicochemical Profile of the Compound

This compound is a distinct organic molecule characterized by a benzoic acid ring substituted with a trifluoromethyl group and a cyclohexenyl group.[5][6] The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties; its strong electron-withdrawing nature enhances the acidity of the carboxylic acid and can increase the metabolic stability and lipophilicity of the molecule, features that are often beneficial for drug candidates.[1] The cyclohexenyl group adds a significant non-planar, lipophilic character, which is critical for its interaction with the binding pockets of protein targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1034188-31-2 | [5] |

| Molecular Formula | C₁₄H₁₃F₃O₂ | [6] |

| Molecular Weight | 270.25 g/mol | [6] |

| IUPAC Name | This compound | [5] |

| SMILES | O=C(O)c1ccc(C2=CCCCC2)c(C(F)(F)F)c1 | [6] |

A Hypothesis-Driven Approach to the Mechanism of Action

Given the absence of direct pharmacological data, a hypothesis for the mechanism of action of this compound can be formulated based on its structural similarity to known bioactive molecules. A structurally related compound, 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid, is a known impurity of Siponimod, a potent and selective S1P receptor modulator.[4] Furthermore, patent literature describes N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester as an intermediate in the synthesis of S1P modulators.[3]

This suggests a compelling hypothesis: This compound may act as a modulator of Sphingosine-1-Phosphate (S1P) receptors.

S1P receptors are a class of G protein-coupled receptors that play crucial roles in regulating the immune, cardiovascular, and central nervous systems. Their modulation has proven to be a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.

Proposed Signaling Pathway

If the compound acts as an S1P receptor agonist, it would likely trigger the canonical S1P signaling cascade. Upon binding, it would induce a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This would, in turn, initiate downstream signaling pathways that can include the activation of protein kinase B (Akt), extracellular signal-regulated kinase (ERK), and the inhibition of adenylyl cyclase, ultimately leading to changes in cell trafficking, particularly of lymphocytes.

Caption: Proposed S1P receptor signaling pathway activated by the compound.

Experimental Roadmap for Mechanism of Action Elucidation

The following is a structured, multi-stage experimental plan to systematically test the hypothesis that this compound is an S1P receptor modulator.

Stage 1: In Silico and In Vitro Target Engagement

The initial phase focuses on confirming a direct interaction between the compound and the hypothesized S1P receptors.

4.1.1. Molecular Docking

-

Objective: To predict the binding mode and affinity of the compound to the known crystal structures of S1P receptors (S1P₁₋₅).

-

Protocol:

-

Obtain the 3D structure of this compound and perform energy minimization.

-

Download the crystal structures of human S1P receptors from the Protein Data Bank.

-

Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding pocket based on the co-crystallized ligand or known active sites.

-

Perform docking simulations using software like AutoDock Vina or Schrödinger's Glide.

-

Analyze the resulting poses, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

4.1.2. Radioligand Binding Assay

-

Objective: To quantitatively measure the binding affinity (Ki) of the compound to S1P receptors.

-

Protocol:

-

Use cell membranes prepared from HEK293 cells overexpressing a specific human S1P receptor subtype (e.g., S1P₁).

-

Incubate the membranes with a constant concentration of a radiolabeled S1P receptor ligand (e.g., [³H]-S1P).

-

Add increasing concentrations of the test compound (from 10⁻¹⁰ M to 10⁻⁵ M).

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of compound that inhibits 50% of radioligand binding) and convert it to a Ki value.

-

Caption: Workflow for confirming direct target engagement.

Stage 2: In Vitro Functional Assays

This stage aims to determine if the binding of the compound to the receptor translates into a functional cellular response.

4.2.1. GTPγS Binding Assay

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist by measuring G-protein activation.

-

Protocol:

-

Use the same S1P receptor-overexpressing cell membranes as in the binding assay.

-

Incubate the membranes with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Capture the Gα-[³⁵S]GTPγS complexes on a filter plate.

-

Measure the incorporated radioactivity.

-

Plot the data to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

-

4.2.2. cAMP Assay

-

Objective: To measure the functional consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Protocol:

-

Use whole cells (e.g., CHO-K1) stably expressing the S1P₁ receptor.

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Add increasing concentrations of the test compound.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

A dose-dependent decrease in cAMP indicates agonistic activity.

-

Table 2: Expected Outcomes of Functional Assays for an S1P Agonist

| Assay | Parameter Measured | Expected Result for Agonist |

| GTPγS Binding | [³⁵S]GTPγS Incorporation | Dose-dependent increase (EC₅₀ < 1 µM) |

| cAMP Assay | Intracellular cAMP Levels | Dose-dependent decrease (IC₅₀ < 1 µM) |

Stage 3: Cell-Based Mechanistic Assays

This final stage investigates the downstream cellular consequences of receptor activation in a more physiologically relevant context.

4.3.1. Lymphocyte Chemotaxis Assay

-

Objective: To assess the compound's ability to induce lymphocyte migration, a key physiological role of S1P₁.

-

Protocol:

-

Isolate primary human lymphocytes from peripheral blood.

-

Use a Boyden chamber or a similar transwell migration system with a porous membrane.

-

Place a solution containing the test compound in the lower chamber.

-

Add a suspension of lymphocytes to the upper chamber.

-

Incubate for several hours to allow for cell migration towards the chemoattractant.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye.

-

Conclusion

The structural characteristics of this compound provide a strong rationale for proposing its mechanism of action as a modulator of S1P receptors. This guide outlines a logical, multi-stage experimental strategy to rigorously test this hypothesis. By progressing from in silico modeling and in vitro binding assays to functional and cell-based mechanistic studies, researchers can effectively elucidate the compound's pharmacological profile. The successful validation of this proposed mechanism would position this molecule as a promising lead for the development of new therapeutics targeting S1P-mediated pathologies.

References

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents . PubMed Central. Available at: [Link]

-

Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 . PubChem. Available at: [Link]

-

4-(1-CYCLOHEXEN-1-YL)-3-(TRIFLUOROMETHYL)BENZOIC ACID . GSRS. Available at: [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors . PubMed. Available at: [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid . MDPI. Available at: [Link]

-

Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain . PubMed. Available at: [Link]

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester. Google Patents.

-

Anticancer activities of cyclohexenone derivatives . ResearchGate. Available at: [Link]

-

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid | C14H15F3O2 | CID 57430033 . PubChem. Available at: [Link]

-

The Role of 4-(Trifluoromethyl)benzoic Acid in Advanced Material Science and Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester - Google Patents [patents.google.com]

- 4. 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid | C14H15F3O2 | CID 57430033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1034188-31-2 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

biological activity of 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Biological Activity of 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of interest in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in current literature, its structural features—a trifluoromethyl-substituted benzoic acid core and a cyclohexenyl moiety—suggest significant potential for therapeutic applications. This document will deconstruct the molecule to analyze the known roles of its constituent functional groups in drug design, explore its synthesis, and propose a data-driven, hypothetical framework for its potential biological activities. Furthermore, we will outline a detailed experimental workflow for the systematic evaluation of this compound's pharmacological profile, intended to guide future research and development efforts by scientists and drug development professionals.

Introduction and Current State of Knowledge

This compound is an aromatic carboxylic acid whose primary documented role is that of a chemical intermediate. Specifically, it is a precursor in the synthesis of 4-cyclohexyl-3-(trifluoromethyl)benzoic acid. The lack of extensive research into its direct biological effects presents a knowledge gap. However, the molecule's architecture combines three key pharmacophores whose individual contributions to biological activity are well-established: the benzoic acid scaffold, the trifluoromethyl (CF3) group, and the cyclohexenyl ring.

This guide will, therefore, adopt a predictive and analytical approach. By examining the established functions of these moieties, we can construct a scientifically grounded hypothesis regarding the potential therapeutic relevance of the parent molecule. This document serves as both a summary of existing implicit knowledge and a roadmap for future empirical investigation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to any investigation of its biological potential.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F₃O₂ | [1] |

| Molecular Weight | 270.25 g/mol | [1] |

| IUPAC Name | This compound | - |

| CAS Number | 1034188-31-2 | - |

Synthesis Pathway

The primary documented synthesis of this compound is achieved via a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Suzuki Coupling Synthesis

The following protocol is adapted from established patent literature for the synthesis of the target compound[2]:

-

Reactor Preparation: To a pressure reactor, add 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq), cyclohexenylboronic acid (0.47 eq), bis(triphenylphosphine)palladium(II) chloride (0.026 eq), and potassium carbonate (0.77 eq).

-

Solvent Addition: Add methanol as the solvent.

-

Degassing and Reaction: Carefully degas the mixture and stir under a nitrogen atmosphere at 95°C for 3-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and 0.1 N HCl.

-

Extraction: Separate the organic and aqueous phases. Wash the organic phase with a 10% NaCl solution in water.

-

Purification: Treat the organic phase with activated charcoal, stir for 30 minutes, and filter.

-

Isolation: Evaporate the solvent to yield the solid product, this compound.

Deconstruction of Bioactive Moieties

The predictive analysis of the compound's biological activity hinges on understanding the roles of its key structural components.

The Trifluoromethyl (CF₃) Group: A Pillar of Modern Drug Design

The introduction of a trifluoromethyl group is a cornerstone strategy in medicinal chemistry for enhancing a molecule's drug-like properties. Its strong electron-withdrawing nature and steric bulk profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

| Parameter | Effect of Trifluoromethylation | Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.[3] |

| Lipophilicity (LogP) | Increased | The CF₃ group is highly lipophilic, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[3] |

| Binding Affinity | Often Improved | The CF₃ group can engage in favorable van der Waals, dipole-dipole, and halogen bonding interactions within a protein's binding pocket. |

| pKa Modulation | Decreased (more acidic) | As a powerful electron-withdrawing group, it increases the acidity of nearby functional groups, such as the carboxylic acid in this molecule.[1] |

Notable drugs containing a trifluoromethyl group include the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex) , highlighting the utility of this moiety across different therapeutic areas.[1]

The Cyclohexenyl/Cyclohexyl Moiety: A Tool for Enhancing Affinity and Specificity

The cyclohexyl fragment is a prevalent feature in many natural and synthetic drugs.[4] It often serves as a bioisostere for a phenyl group, but its three-dimensional, non-planar structure can offer more extensive contact points within a target protein, potentially leading to improved binding affinity.[4][5] The cyclohexenyl group, as present in our compound of interest, is a metabolically more stable bioisostere for furanose, a strategy successfully employed in the antiviral drug Oseltamivir (Tamiflu) .[4] The conversion of the cyclohexenyl to a cyclohexyl group via hydrogenation is a common step, which can further enhance binding by reducing conformational entropy.[4]

The Benzoic Acid Core: A Versatile Scaffold for Bioactivity

Benzoic acid and its derivatives are fundamental building blocks in drug discovery, known to exhibit a wide array of biological activities.[6][7] This class of compounds has been explored for various therapeutic applications, including:

-

Antimicrobial agents: Benzoic acid itself is used as a preservative due to its ability to disrupt microbial cell processes.[7][8]

-

Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives.

-

Anticancer agents: Certain benzoic acid derivatives have shown potential in inhibiting cancer cell proliferation.[9][10]

Hypothesized Biological Activity and Therapeutic Targets (A Speculative Framework)

Based on the analysis of its structural components, we can propose several hypotheses for the biological activity of this compound. This section is intended to be speculative and to guide future experimental work.

Given the presence of the trifluoromethyl group (a feature of the COX-2 inhibitor Celecoxib) and the acidic benzoic acid moiety (common to many NSAIDs), a primary hypothesis is that the compound may possess anti-inflammatory properties . The potential mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Caption: Hypothesized inhibition of the COX pathway by the target compound.

Proposed Experimental Workflow for Biological Characterization

To systematically investigate the biological activity of this compound, a tiered approach is recommended, moving from broad, high-throughput in vitro screens to more specific mechanistic studies.

Caption: A tiered experimental workflow for characterizing biological activity.

Detailed Protocol: In Vitro COX Inhibition Assay

This protocol provides a method to test the primary hypothesis of anti-inflammatory activity.

-

Preparation of Reagents: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and a stock solution of this compound in DMSO.

-

Compound Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to the assay buffer. Add serial dilutions of the test compound or a known inhibitor (e.g., celecoxib) and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Reaction Termination and Detection: After a 10-minute incubation, stop the reaction. Use a commercial Prostaglandin E₂ (PGE₂) EIA kit to measure the amount of PGE₂ produced.

-

Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a compound with a currently undefined biological profile but significant therapeutic potential based on a structural analysis of its constituent moieties. The presence of the trifluoromethyl group and the cyclohexenyl ring on a benzoic acid scaffold suggests that it may exhibit favorable pharmacokinetic properties and potent biological activity, particularly in the area of anti-inflammatory therapeutics.

The primary directive for future research is the empirical validation of the hypotheses presented in this guide. The synthesis of this compound and its systematic evaluation through the proposed experimental workflow are critical next steps. Furthermore, comparative studies with its hydrogenated analog, 4-cyclohexyl-3-(trifluoromethyl)benzoic acid, would provide valuable structure-activity relationship (SAR) data, clarifying the role of the double bond in the cyclohexenyl ring. As the fields of medicinal chemistry and drug discovery continue to evolve, the exploration of such well-designed, yet under-characterized, molecules will be essential for the development of next-generation therapeutics.

References

- WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (URL: [Link])

-

Wikipedia contributors. (2023). Trifluoromethyl group. In Wikipedia, The Free Encyclopedia. (URL: [Link])

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (URL: [Link])

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Applications of Benzoic Acid Derivatives. (URL: [Link])

-

Fraga, C. A. M., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(10), 18066-18085. (URL: [Link])

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. (URL: [Link])

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4). (URL: [Link])

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (URL: [Link])

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. (URL: [Link])

-

Wiebe, M., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7495. (URL: [Link])

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. (URL: [Link])

-

Isak, S. T., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(72), 18188-18195. (URL: [Link])

-

Boström, J., et al. (2016). Stacking with No Planarity? The Role of Cyclohexyl-Aryl Interactions in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(5), 476-481. (URL: [Link])

-

Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934. (URL: [Link])

-

El-Sayed, M. A. A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17565. (URL: [Link])

-

ResearchGate. (n.d.). Transformation of the cyclohexyl group to cyclohexenyl and phenyl groups. (URL: [Link])

-

Slideshare. (n.d.). Benzoic acid derivatives. (URL: [Link])

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (URL: [Link])

-

Videira, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1111. (URL: [Link])

-

International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. (URL: [Link])

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. ijcrt.org [ijcrt.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document delves into the synthesis, physicochemical properties, and known biological activities of this scaffold, offering a valuable resource for researchers engaged in drug discovery and development. By synthesizing available data and providing field-proven insights, this guide aims to elucidate the therapeutic promise of these molecules and inform the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Trifluoromethyl-Substituted Biphenyl Scaffold

The this compound core represents a unique structural motif, combining a biphenyl-like framework with a trifluoromethyl group and a cyclohexene moiety. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous clinically successful drugs.[1][2] The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring, influencing the acidity of the carboxylic acid and its interactions with biological targets. The cyclohexene ring introduces a non-planar, partially saturated element that can modulate the compound's conformational flexibility and steric profile, potentially leading to improved selectivity and pharmacokinetic properties.

While direct and extensive research on this compound itself is limited in publicly available literature, its structural components suggest a high potential for biological activity, particularly in areas where related biphenyl and trifluoromethyl-containing compounds have shown promise, such as anti-inflammatory, analgesic, and metabolic disease applications.[1][3][4] This guide will, therefore, explore the knowns of this specific scaffold while drawing logical inferences from closely related chemical entities to provide a holistic view of its potential.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent compound, this compound, is crucial for its application in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F₃O₂ | [5] |

| Molecular Weight | 270.25 g/mol | [5] |

| CAS Number | 1034188-31-2 | [6] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO and ethanol (predicted) | |

| SMILES | O=C(O)c1ccc(cc1C(F)(F)F)C2=CCCC2 | [5] |

| InChIKey | GBPKMRHYCIDENN-UHFFFAOYSA-N | [5] |

Table 1: Physicochemical properties of this compound.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives can be approached through several modern organic chemistry techniques. The key strategic bond formation is the carbon-carbon bond between the benzoic acid and the cyclohexene ring. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for this purpose.[7][8]

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves disconnecting the bond between the cyclohexene and the phenyl ring, suggesting a Suzuki-Miyaura coupling between a boronic acid or ester derivative of one fragment and a halide or triflate of the other.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is based on established methodologies for similar transformations.

Materials:

-

4-Bromo-3-(trifluoromethyl)benzoic acid

-

Cyclohex-1-en-1-ylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq), cyclohex-1-en-1-ylboronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent should be sufficiently degassed to prevent catalyst deactivation.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported, the structural motifs present in the molecule allow for informed predictions of its potential therapeutic applications.

Anti-inflammatory and Analgesic Potential

Many biphenyl carboxylic acid derivatives exhibit potent anti-inflammatory and analgesic activities.[1][3][9] For instance, flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), possesses a biphenyl structure.[3] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate inflammation and pain.[2] The trifluoromethyl group can enhance the potency and selectivity of COX inhibitors. Therefore, it is plausible that this compound and its derivatives could act as anti-inflammatory and analgesic agents.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Test compound (this compound derivative)

-

Reference drug (e.g., Indomethacin or Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group (vehicle), a reference drug group, and test groups receiving different doses of the compound.

-

Drug Administration: Administer the test compound and reference drug orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the results.

Potential in Metabolic Diseases

Recent research has highlighted the role of certain benzoic acid derivatives in the management of metabolic diseases.[4][10][11] The trifluoromethyl group is also present in some compounds investigated for their effects on metabolic parameters. While no direct evidence links this compound to metabolic disease treatment, its structural features warrant investigation in this area.

Potential as a Selective Androgen Receptor Modulator (SARM)

Nonsteroidal selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic effects.[12] Several SARMs possess a trifluoromethylphenyl moiety.[13][14] Given the structural similarities, it is conceivable that derivatives of this compound could be explored for their potential as SARMs.

Structure-Activity Relationships (SAR)

Although a detailed SAR study for this specific class of compounds is not available, general principles from related series can be applied to guide future drug design efforts.

-

Trifluoromethyl Group Position: The position of the -CF₃ group on the phenyl ring is critical. Its placement ortho to the cyclohexene ring influences the dihedral angle between the two rings, affecting the overall conformation and binding to a target.

-

Carboxylic Acid: The carboxylic acid group is a key pharmacophoric feature, likely involved in hydrogen bonding interactions with the target protein. Esterification or amidation of this group would create prodrugs with altered pharmacokinetic profiles.

-

Cyclohexene Ring: Saturation of the cyclohexene double bond or introduction of substituents on this ring would alter the lipophilicity and steric bulk, which could impact potency and selectivity.

-

Substitution on the Benzoic Acid Ring: Further substitution on the benzoic acid ring could be explored to optimize activity. For example, the addition of a hydroxyl group could introduce a new hydrogen bonding interaction.

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:

-

Synthesis of a diverse library of derivatives: To systematically explore the structure-activity relationships.

-

Broad biological screening: To identify novel therapeutic targets and applications.

-

In-depth mechanistic studies: To elucidate the mode of action of active compounds.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead compounds.

Conclusion

While this compound is currently recognized primarily as a synthetic intermediate, this in-depth analysis of its structural features and the biological activities of related compounds strongly suggests its potential as a valuable scaffold in drug discovery.[6] Its unique combination of a biphenyl-like core, a trifluoromethyl group, and a cyclohexene moiety provides a rich chemical space for the development of novel therapeutic agents, particularly in the areas of inflammation, pain, and potentially metabolic disorders and as SARMs. This guide provides a foundational framework to stimulate and guide further research into this promising class of molecules.

References

-

4-(1-CYCLOHEXEN-1-YL)-3-(TRIFLUOROMETHYL)BENZOIC ACID. [Link]

-

Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]

-

A selective androgen receptor modulator for hormonal male contraception. PubMed. [Link]

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

-

QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]

-

Selective androgen receptor modulator. Wikipedia. [Link]

-

Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates. ORCA – Online Research @ Cardiff. [Link]

-

Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. [Link]

-

Development of a selective androgen receptor modulator for transdermal use in hypogonadal patients. PubMed. [Link]

-

Phytochemicals for the treatment of metabolic diseases: Evidence from clinical studies. PubMed. [Link]

-

IJPBS Article- Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inf. International Journal of Pharma and Bio Sciences. [Link]

-

Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Mol-Instincts. [Link]

-

(PDF) A Suzuki Coupling Based Route to 2. Amanote Research. [Link]

-

Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). PubMed. [Link]

-

Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. [Link]

-

Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. PMC. [Link]

-

Drug treatment for metabolic dysfunction-associated steatotic liver disease: Progress and direction. PubMed. [Link]

-

Potential Therapeutic Strategies in the Treatment of Metabolic-Associated Fatty Liver Disease. PMC. [Link]

Sources

- 1. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpbs.net [ijpbs.net]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemicals for the treatment of metabolic diseases: Evidence from clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 1034188-31-2 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Drug treatment for metabolic dysfunction-associated steatotic liver disease: Progress and direction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Therapeutic Strategies in the Treatment of Metabolic-Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 13. A selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Benzoic Acid Derivatives in Medicinal Chemistry

Foreword: Beyond the Archetype

To the seasoned medicinal chemist, the benzoic acid moiety is a familiar sight – a foundational scaffold woven into the very fabric of pharmaceutical sciences. Its prevalence, however, belies a dynamic and evolving landscape of discovery. This guide is crafted for researchers, scientists, and drug development professionals who seek to look beyond the textbook representation of benzoic acid and harness its full, untapped potential in the modern era of drug discovery. We will journey from the strategic rationale of its selection to the nuanced intricacies of its derivatization and evaluation, illuminating the path toward novel therapeutics with superior efficacy and safety profiles. This is not a rigid protocol, but a conceptual and practical framework for innovation.

The Enduring Appeal of the Benzoic Acid Scaffold: A Strategic Perspective

The benzoic acid framework is more than a simple aromatic carboxylic acid; it is a privileged structure, a recurring motif in biologically active compounds, both natural and synthetic.[1][2] Its enduring appeal in medicinal chemistry stems from a confluence of advantageous properties:

-

Inherent Bioactivity: The carboxyl group is a potent hydrogen bond donor and acceptor, frequently engaging in critical interactions within the active sites of enzymes and receptors. This inherent binding capability provides a strong starting point for molecular design.

-

Synthetic Tractability: The aromatic ring of benzoic acid is amenable to a vast array of chemical modifications, allowing for the precise tuning of steric, electronic, and lipophilic properties.[3][4] This synthetic versatility is a cornerstone of iterative drug design.

-

Favorable Physicochemical Properties: Benzoic acid derivatives often possess drug-like properties, including reasonable solubility and the potential for oral bioavailability. However, the carboxylic acid moiety can also present challenges, such as metabolic instability and limited membrane permeability, which we will address through strategic modifications.[5][6]

-